(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid
Overview
Description
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid: is an organic compound with a complex structure that includes methoxy, phenoxy, and phenyl groups
Mechanism of Action
Target of Action
It is known that the compound is related to the strobilurin group of agricultural fungicides , which primarily target the mitochondrial respiratory chain in fungi, inhibiting ATP synthesis .
Mode of Action
Based on its relation to the strobilurin group, it can be inferred that it might inhibit the mitochondrial respiratory chain in fungi, thereby preventing atp synthesis and leading to the death of the fungi .
Biochemical Pathways
As a potential fungicide, it is likely to affect pathways related to energy production in fungi, specifically those involved in atp synthesis .
Pharmacokinetics
It is mentioned that compounds of this type are easily metabolized in nature as well as in living systems .
Result of Action
The compound is reported to possess fungicidal activity . The inhibition of ATP synthesis in fungi leads to their death, thereby controlling the spread of fungal diseases .
Action Environment
The fate of such compounds in soil, plants, and animal systems is considered important, indicating that environmental factors could potentially influence their action .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 2-methylphenol in the presence of a base to form an intermediate compound.
Condensation reaction: The intermediate compound undergoes a condensation reaction with acetic anhydride to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-methoxyphenyl}prop-2-enoic acid: Lacks the 2-methylphenoxy group.
(2E)-3-{4-hydroxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid is unique due to the presence of both methoxy and 2-methylphenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Biological Activity
(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid, also known as compound 512809-89-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes methoxy, phenoxy, and phenyl groups. The synthesis typically involves:
- Formation of Intermediate : The reaction of 4-methoxybenzaldehyde with 2-methylphenol in the presence of a base.
- Condensation Reaction : The intermediate undergoes a condensation reaction with acetic anhydride.
- Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity product.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.
- Antimicrobial Activity : There is evidence of antimicrobial properties against various pathogens, indicating its potential use in pharmaceuticals.
- Anticancer Potential : Some studies have hinted at the ability of this compound to induce apoptosis in cancer cells, making it a candidate for further anticancer research.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : A study investigated the compound's effect on RAW264.7 macrophages, showing a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antimicrobial activity .
- Anticancer Mechanism : Research involving HeLa cells indicated that treatment with the compound resulted in increased apoptosis markers compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Anti-inflammatory Mechanism : The compound may inhibit pathways involved in inflammation by blocking the activation of NF-kB and reducing the expression of pro-inflammatory cytokines.
- Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
- Anticancer Pathways : The induction of apoptosis could be mediated through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
Properties
IUPAC Name |
3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-5-3-4-6-16(13)22-12-15-11-14(8-10-18(19)20)7-9-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRZDQEPYLFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166256 | |
Record name | 2-Propenoic acid, 3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-89-1 | |
Record name | 2-Propenoic acid, 3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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